REACTION_CXSMILES
|
Cl.[N:2]1([C:8]([N:10]2[CH2:16][CH2:15][CH2:14][NH:13][CH2:12][CH2:11]2)=[O:9])[CH2:7][CH2:6][O:5][CH2:4][CH2:3]1.C(N(CC)CC)C.[C:24](OC(=O)C)(=[O:26])[CH3:25].C(O)C>ClCCl>[C:24]([N:13]1[CH2:14][CH2:15][CH2:16][N:10]([C:8]([N:2]2[CH2:3][CH2:4][O:5][CH2:6][CH2:7]2)=[O:9])[CH2:11][CH2:12]1)(=[O:26])[CH3:25] |f:0.1|
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Name
|
1-(4-morpholinecarbonyl)-1,4-diazepane hydrochloride
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Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
Cl.N1(CCOCC1)C(=O)N1CCNCCC1
|
Name
|
|
Quantity
|
42 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
23 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
8 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
600 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the reaction was then stirred for a further 2 hours at room temperature under nitrogen
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
by washing with saturated aqueous sodium bicarbonate (2×200 ml)
|
Type
|
EXTRACTION
|
Details
|
the combined aqueous layers extracted with dichloromethane (1×100 ml)
|
Type
|
WASH
|
Details
|
washed with saturated brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
to give a light brown oil
|
Type
|
STIRRING
|
Details
|
stirred for 1 hour at room temperature
|
Duration
|
1 h
|
Type
|
WASH
|
Details
|
then washed with saturated sodium bicarbonate
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer extracted with dichloromethane (5×)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined dichloromethane layers were dried over MgSO4
|
Type
|
CUSTOM
|
Details
|
evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to give a yellow oil which
|
Type
|
CUSTOM
|
Details
|
was then azeotroped with dichloromethane (4×)
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)N1CCN(CCC1)C(=O)N1CCOCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 47.1 g | |
YIELD: PERCENTYIELD | 92% | |
YIELD: CALCULATEDPERCENTYIELD | 92.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |